Methyl 2-fluoro-5-methyl-3-nitrobenzoate
Description
Contextualizing Aromatic Esters in Contemporary Chemical Research
Aromatic esters, including substituted benzoates, are of paramount importance in modern chemical research and industry. Their utility stems from the ester functional group, which can undergo a variety of chemical transformations, and the stability of the aromatic ring. In pharmaceutical development, the benzoate (B1203000) scaffold is a common feature in many drug molecules. Furthermore, in materials science, aromatic esters are integral to the synthesis of polymers and liquid crystals, where their rigid structure contributes to desirable thermal and optical properties. numberanalytics.com The ability to strategically place substituents on the aromatic ring allows chemists to fine-tune properties such as reactivity, solubility, and biological activity, making these esters invaluable tools in molecular design and synthesis. numberanalytics.cominnospk.com
The Strategic Role of Fluorine and Nitro Substituents in Aromatic Systems
The introduction of fluorine and nitro groups onto an aromatic ring dramatically alters the molecule's electronic properties and reactivity, a strategy widely employed in organic synthesis and medicinal chemistry.
Fluorine Substituents: The incorporation of fluorine into organic molecules can have profound effects on their properties. scripps.edu Due to its high electronegativity, fluorine can modulate the acidity (pKa) of nearby functional groups and alter the electron density of the aromatic ring. acs.org Despite its electronegativity, fluorine is relatively small (with a van der Waals radius similar to hydrogen), allowing it to often be substituted for hydrogen without significant steric hindrance. tandfonline.combenthamscience.com This substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve a molecule's binding affinity to target proteins. tandfonline.comacs.org Furthermore, fluorination can increase lipophilicity, which can improve membrane permeability and bioavailability of drug candidates. benthamscience.commdpi.com These beneficial effects have led to the widespread use of fluorinated compounds in pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net
Nitro Substituents: The nitro group (NO₂) is one of the strongest electron-withdrawing groups used in organic synthesis. mdpi.com Its presence on an aromatic ring deactivates the ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution reactions. This powerful electronic effect is a key tool for directing the course of chemical reactions. nih.gov The nitro group is also highly versatile as a synthetic handle; it can be readily reduced to an amino group (NH₂), providing a gateway to a wide array of other functionalities, such as amides and diazonium salts. scispace.com This transformative potential makes nitroaromatic compounds crucial intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. nih.govuts.edu.auwiley.com Historically, nitro compounds were vital as explosives, but their role has increasingly shifted towards being reactive intermediates in modern organic synthesis. scispace.com
Overview of Academic Research on Methyl 2-fluoro-5-methyl-3-nitrobenzoate within the Field of Fluorinated and Nitrated Aromatics
This compound is a specific substituted benzoate ester that embodies the strategic functionalization discussed previously. It incorporates a fluorine atom, a nitro group, and a methyl group on the benzene (B151609) ring, in addition to the methyl ester functionality.
| Identifier | Value |
|---|---|
| CAS Number | 1365988-42-6 |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
Academic and industrial research on this compound primarily focuses on its role as a specialized building block in multi-step synthetic sequences. Its significance is highlighted by its use as a key intermediate in the preparation of Rucaparib, an inhibitor of the poly ADP-ribose polymerase (PARP) enzyme used in cancer therapy. google.com The synthesis of such complex, biologically active molecules requires precisely functionalized starting materials, and this compound serves this purpose.
The general synthetic route to this class of compounds involves the nitration of a corresponding substituted benzoic acid, followed by esterification to form the methyl ester. google.comchemicalbook.com For example, the synthesis of the closely related 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester proceeds via the nitration of 5-fluoro-2-methylbenzoic acid, followed by an esterification reaction with methanol (B129727). google.com Due to its role as an intermediate, detailed research often focuses on the final therapeutic product rather than on the building block itself. However, its availability and specific substitution pattern make it a valuable component in the toolbox of medicinal and process chemists working on fluorinated and nitrated aromatic targets.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-5-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)8(10)7(4-5)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDPTYXYSHUKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Fluoro 5 Methyl 3 Nitrobenzoate
Retrosynthetic Analysis and Strategic Disconnections for the Benzoate (B1203000) Scaffold
A retrosynthetic analysis of Methyl 2-fluoro-5-methyl-3-nitrobenzoate reveals several potential disconnection points. The most logical approach involves disconnecting the ester and nitro groups, which are typically introduced late in the synthetic sequence. The primary disconnections are:
C-N bond disconnection: This points to a nitration reaction on a pre-existing methyl 2-fluoro-5-methylbenzoate scaffold. This is a common and effective strategy for introducing nitro groups onto an aromatic ring.
C-O bond disconnection (ester): This suggests an esterification reaction of 2-fluoro-5-methyl-3-nitrobenzoic acid as the final step. This is a standard transformation in organic synthesis.
A further disconnection of the C-F and C-CH₃ bonds is less practical due to the difficulty of introducing these groups with the desired regioselectivity on a plain benzene (B151609) ring. Therefore, the most strategically sound approach commences with a substituted toluene (B28343) or fluorotoluene derivative. The forward synthesis, based on this analysis, would logically involve the nitration of a suitably substituted benzoic acid precursor, followed by esterification.
Classical Approaches to this compound Synthesis
The classical synthesis of this compound typically involves a two-step process starting from 5-fluoro-2-methylbenzoic acid.
The introduction of the nitro group onto the 5-fluoro-2-methylbenzoic acid ring is a crucial step. This is an electrophilic aromatic substitution reaction, where the directing effects of the existing substituents (fluoro, methyl, and carboxylic acid groups) play a significant role. The methyl group is an ortho-, para-director, while the fluoro and carboxylic acid groups are ortho-, para- and meta-directors, respectively, with deactivating effects.
A common method for this nitration involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. chemicalbook.com The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of unwanted side products. nih.gov
A detailed synthetic protocol involves dissolving 5-fluoro-2-methylbenzoic acid in concentrated sulfuric acid at a low temperature (e.g., -5 to 0°C). chemicalbook.comchemdad.com A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the low temperature. chemicalbook.comchemdad.com After the addition is complete, the reaction is stirred for a period to ensure complete conversion. The product, 5-fluoro-2-methyl-3-nitrobenzoic acid, is then isolated by pouring the reaction mixture into ice water, followed by filtration. chemicalbook.com
| Reagent | Role |
| 5-fluoro-2-methylbenzoic acid | Starting material |
| Concentrated Sulfuric Acid | Catalyst and solvent |
| Concentrated Nitric Acid | Nitrating agent |
Once the 5-fluoro-2-methyl-3-nitrobenzoic acid is obtained, the next step is the esterification of the carboxylic acid group to form the methyl ester. Several standard esterification methods can be employed:
Fischer-Speier Esterification: This is a common method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.com The reaction is typically heated to reflux to drive the equilibrium towards the product. chemicalbook.com
Using Thionyl Chloride: An alternative method involves converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). chemicalbook.com The resulting acid chloride is then reacted with methanol to form the methyl ester. This method is often preferred for less reactive carboxylic acids. chemicalbook.com
A typical procedure involves dissolving the crude 5-fluoro-2-methyl-3-nitrobenzoic acid in dry methanol and cooling the solution. chemicalbook.com Thionyl chloride is then added dropwise, and the mixture is heated to reflux for several hours. chemicalbook.com After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, often by silica (B1680970) gel chromatography. chemicalbook.com
| Reagent | Role |
| 5-fluoro-2-methyl-3-nitrobenzoic acid | Substrate |
| Methanol | Reactant and solvent |
| Sulfuric Acid or Thionyl Chloride | Catalyst |
The order of introduction of the fluoro, methyl, and nitro functionalities is critical for achieving the desired substitution pattern. The classical synthesis starts with a pre-functionalized aromatic ring, 5-fluoro-2-methylbenzoic acid. This starting material already possesses the fluoro and methyl groups in the correct positions. The subsequent nitration is then directed by these existing substituents. Attempting to introduce these groups in a different order would likely lead to a mixture of isomers that are difficult to separate. For instance, nitrating toluene first would lead to a mixture of ortho- and para-nitrotoluene, and subsequent fluorination and carboxylation would be challenging to control regioselectively.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Temperature: The nitration step is highly sensitive to temperature. nih.gov Maintaining a low temperature is essential to minimize the formation of dinitro byproducts and other impurities. google.com
Nitrating Agent: The choice and concentration of the nitrating agent can significantly impact the reaction outcome. While a mixture of concentrated nitric and sulfuric acids is common, other nitrating agents like fuming nitric acid or nitronium salts can offer improved regioselectivity and yield in some cases. google.comnumberanalytics.com The use of oleum (B3057394) with fuming nitric acid has been shown to increase the yield and provide a colorless product with a low content of undesired dinitro derivatives. google.com
Reaction Time: The duration of the nitration and esterification reactions needs to be optimized to ensure complete conversion without promoting side reactions.
Purification Methods: Purification of the intermediate and final products is essential for obtaining a high-purity compound. Techniques such as recrystallization and column chromatography are commonly employed. chemicalbook.comsavemyexams.com
Recent studies have explored continuous-flow nitration processes, which can offer better control over reaction parameters, leading to improved safety and efficiency compared to traditional batch reactions. nih.govnih.gov
Emerging and Sustainable Synthetic Pathways
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in chemistry. researchgate.net For the synthesis of nitroaromatic compounds like this compound, several greener approaches are being explored:
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, to replace liquid acids like sulfuric acid in nitration reactions is a promising sustainable alternative. researchgate.net These catalysts are often recyclable, non-corrosive, and can lead to higher selectivity. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. researchgate.net This technique has been applied to nitration reactions, often leading to improved yields. researchgate.net
Alternative Nitrating Agents: Research is ongoing into the use of cleaner nitrating agents, such as dinitrogen pentoxide (N₂O₅), which can offer more environmentally friendly processes. researchgate.net
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Biocatalytic approaches can offer high regioselectivity and yield under mild reaction conditions, reducing the environmental impact. numberanalytics.com
While the direct application of these emerging technologies to the synthesis of this compound may not be extensively documented, they represent the future direction of synthetic chemistry for producing such compounds in a more sustainable manner.
Catalytic Strategies in Aromatic Ester Synthesis
The synthesis of aromatic esters, a key step in producing compounds like this compound, heavily relies on effective catalytic strategies to drive the reaction forward. While traditional methods like Fischer esterification using strong mineral acids such as sulfuric acid (H₂SO₄) are common, contemporary research focuses on developing more sophisticated and milder catalytic systems. numberanalytics.comnumberanalytics.com
One of the most established methods is the direct esterification of a carboxylic acid with an alcohol under acidic catalysis. numberanalytics.com For instance, the synthesis of a related compound, methyl 2-fluoro-3-nitrobenzoate, can be achieved by reacting 2-fluoro-3-nitrobenzoic acid with methanol in the presence of concentrated H₂SO₄. chemicalbook.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Recent advancements have introduced transition-metal catalysts, which offer alternative reaction pathways. Palladium catalysts, for example, have been used in innovative "ester dance reactions" that allow for the translocation of ester groups on an aromatic ring. waseda.jp These methods often employ specialized ligands, such as diphosphine ligands, to control the catalyst's activity and selectivity. waseda.jp Another approach involves oxidative esterification, where aldehydes are converted directly to esters using catalysts like N-heterocyclic carbenes (NHCs) or vanadium-based compounds, often with green oxidants like H₂O₂. organic-chemistry.org These methods provide pathways that can be compatible with a wide range of functional groups under mild conditions. organic-chemistry.org
| Catalytic Strategy | Typical Catalyst | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Fischer-Speier Esterification | H₂SO₄, HCl | Acid-catalyzed nucleophilic acyl substitution. numberanalytics.com | Low-cost, readily available catalyst. numberanalytics.com | Requires harsh conditions (high temperatures), reversible reaction, potential for side reactions. numberanalytics.com |
| Palladium-Catalyzed "Ester Dance" | Palladium salt with diphosphine ligand (dcypt). waseda.jp | Isomerization via C-H activation and ester migration. | Enables synthesis of otherwise inaccessible isomers. waseda.jp | Expensive catalyst, requires specific ligands and optimization. waseda.jp |
| Oxidative Esterification | N-Heterocyclic Carbenes (NHCs), Vanadium catalysts. organic-chemistry.org | Oxidation of an aldehyde to a reactive acyl intermediate, followed by reaction with an alcohol. organic-chemistry.org | Mild conditions, broad substrate scope, use of green oxidants (H₂O₂). organic-chemistry.org | Requires aldehyde starting material, catalyst sensitivity. |
Solvent-Free or Reduced-Solvent Methodologies
In alignment with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols that minimize or eliminate the use of volatile organic solvents. These solvent-free, or "neat," reactions offer numerous advantages, including reduced environmental impact, simplified purification procedures, and often, enhanced reaction rates. researchgate.netmdpi.com
For the synthesis of fluoroaromatic compounds, solvent-free approaches are particularly attractive. One such technique involves the direct fluorination of aromatic compounds using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under solvent-free conditions, sometimes facilitated by ball milling. researchgate.net This mechanochemical approach uses mechanical force to initiate reactions, avoiding the need for bulk solvents. Research has shown that solvent-free fluorination can be more selective compared to reactions carried out in solution. researchgate.net
These methodologies are based on the principle that direct interaction between reactants, often in a molten state or under high pressure, can facilitate the chemical transformation without a solvent medium. researchgate.netmdpi.com For the synthesis of a molecule like this compound, a reduced-solvent approach could involve using one of the liquid reactants, such as methanol, in excess to also serve as the reaction medium, thereby avoiding the need for an additional co-solvent. The elimination of solvents simplifies work-up, as the final product can often be isolated through simple filtration or vacuum sublimation. mdpi.comresearchgate.net
| Parameter | Conventional Solvent-Based Synthesis | Solvent-Free / Reduced-Solvent Synthesis |
|---|---|---|
| Environmental Impact | Generates volatile organic compound (VOC) waste. | Significantly reduces or eliminates VOC emissions and solvent waste. researchgate.net |
| Process Efficiency | Requires solvent handling, recovery, and disposal steps. | Simplified process, higher reactant concentration can lead to faster reactions. oatext.com |
| Purification | Often requires complex procedures like column chromatography to remove solvent and byproducts. | Product can often be isolated by simple filtration or sublimation, minimizing purification steps. mdpi.comresearchgate.net |
| Cost | Costs associated with solvent purchase, recycling, and disposal. | Lower operational costs due to elimination of solvents. oatext.com |
Microwave-Assisted Synthesis Techniques for Fluoroaromatic Compounds
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a sustainable and efficient alternative to conventional heating methods. youtube.com This technique utilizes microwave irradiation to heat reaction mixtures directly and homogeneously, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles with fewer byproducts. oatext.comresearchgate.net
The application of microwave energy is particularly beneficial for the synthesis of fluoroaromatic compounds. Many reactions that are sluggish under conventional heating can be accelerated significantly. For example, the synthesis of various fluorinated heterocycles and sulfonamides has been achieved in minutes with higher yields using microwave irradiation compared to hours or days using traditional refluxing. researchgate.neteurekaselect.com The efficiency of microwave heating stems from its mechanism, which involves the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. oatext.com
For the synthesis of this compound, a microwave-assisted esterification step could offer a significant process advantage. The reaction of 2-fluoro-5-methyl-3-nitrobenzoic acid with methanol, catalyzed by an acid, could potentially be completed in a fraction of the time required by conventional heating, leading to a more energy-efficient and high-throughput process.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days. researchgate.net | Seconds to minutes. oatext.comresearchgate.net |
| Energy Efficiency | Lower; energy is transferred indirectly to the reaction mixture. | Higher; direct and targeted heating of the reactants and solvent. youtube.com |
| Product Yield | Variable, can be lower due to prolonged reaction times and side reactions. | Often higher due to rapid heating and reduced byproduct formation. researchgate.netresearchgate.net |
| Temperature Control | Less precise, potential for localized overheating. | Precise and uniform temperature control throughout the reaction volume. |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Fluoro 5 Methyl 3 Nitrobenzoate
Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformation, primarily through reduction, is a key pathway to accessing a range of functionalized aniline (B41778) derivatives.
Selective Reduction Pathways to Amine Functionalities
The reduction of the nitro group in aromatic compounds to an amine is a fundamental transformation in organic synthesis. For Methyl 2-fluoro-5-methyl-3-nitrobenzoate, this would result in the formation of Methyl 3-amino-2-fluoro-5-methylbenzoate. Several methods are commonly employed for this type of reduction, offering varying degrees of selectivity and tolerance to other functional groups.
Commonly used reagents and conditions for the selective reduction of a nitro group in the presence of an ester and a fluoro substituent include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often a clean and efficient method.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.
Transfer Hydrogenation: This technique uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in conjunction with a catalyst like Pd/C. It offers a milder alternative to using gaseous hydrogen.
Sodium Dithionite (Na₂S₂O₄): This reagent can selectively reduce nitro groups under relatively mild conditions, often in a biphasic solvent system.
The general reaction for the reduction is as follows:

Table 1: Plausible Reagents for the Selective Reduction of the Nitro Group
| Reagent/System | Typical Conditions | Plausible Product |
|---|---|---|
| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), room temperature | Methyl 3-amino-2-fluoro-5-methylbenzoate |
| Fe, HCl | Ethanol/Water, reflux | Methyl 3-amino-2-fluoro-5-methylbenzoate |
| SnCl₂·2H₂O | Ethanol, reflux | Methyl 3-amino-2-fluoro-5-methylbenzoate |
Investigations into Potential for Further Functionalization of Reduced Nitro Species
The product of the nitro group reduction, Methyl 3-amino-2-fluoro-5-methylbenzoate, is a versatile intermediate for further chemical modifications. The newly formed amino group can undergo a variety of reactions, allowing for the synthesis of a diverse range of compounds.
Potential functionalizations of the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although this can be prone to over-alkylation.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Reactivity of the Fluoro Substituent
The fluorine atom in this compound is situated on an electron-deficient aromatic ring, making it susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Activated Aromatic Ring
The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atom activates the ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. The general principle is that the presence of nitro groups slows down electrophilic aromatic substitution but enhances nucleophilic aromatic substitution. chemsrc.com
Potential nucleophiles that could displace the fluoro group include:
Alkoxides (RO⁻): To form aryl ethers.
Amines (RNH₂): To yield N-substituted anilines.
Thiols (RS⁻): To produce aryl sulfides.
Hydroxide (B78521) (OH⁻): To generate phenols.
The rate of these reactions would be influenced by the strength of the nucleophile and the reaction conditions (solvent, temperature).
Table 2: Hypothetical SNAr Reactions of this compound
| Nucleophile | Reagent Example | Plausible Product |
|---|---|---|
| Methoxide (B1231860) | Sodium methoxide (NaOMe) | Methyl 2-methoxy-5-methyl-3-nitrobenzoate |
| Ammonia (B1221849) | Aqueous ammonia (NH₃) | Methyl 2-amino-5-methyl-3-nitrobenzoate |
| Piperidine | Piperidine | Methyl 5-methyl-3-nitro-2-(piperidin-1-yl)benzoate |
Cross-Coupling Reactions Involving the Carbon-Fluorine Bond (if applicable)
While carbon-fluorine bonds are generally strong and less reactive in cross-coupling reactions compared to other carbon-halogen bonds (C-I, C-Br, C-Cl), advancements in catalysis have enabled some C-F bond activations. However, such reactions are typically challenging and require specific catalytic systems. There is no specific information available to suggest that this compound readily undergoes such cross-coupling reactions.
Reactions at the Ester Moiety
The methyl ester group of this compound can undergo reactions typical of carboxylic acid esters.
The most common reaction is hydrolysis , which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-fluoro-5-methyl-3-nitrobenzoic acid.
Base-mediated hydrolysis (saponification): This is typically an irreversible process involving treatment with a base such as sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt.
Acid-catalyzed hydrolysis: This is a reversible reaction requiring treatment with a strong acid in the presence of water.
Other potential reactions at the ester group include:
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.
Amidation: Reaction with an amine, often at elevated temperatures, to form an amide.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this would likely also reduce the nitro group.
Hydrolysis and Transesterification Reactions
The ester functionality in this compound is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions.
Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-5-methyl-3-nitrobenzoic acid. The reaction mechanism involves the nucleophilic addition of water (in acidic media) or a hydroxide ion (in basic media) to the carbonyl carbon of the ester, followed by the elimination of methanol. The rate of hydrolysis is influenced by the electronic nature of the substituents on the benzene (B151609) ring. The presence of electron-withdrawing groups, such as the nitro group and the fluorine atom, is expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis, particularly under basic conditions. Studies on related substituted methyl benzoates have shown that electron-withdrawing groups increase the rate of hydrolysis. For instance, the presence of a 4-nitro group on methyl benzoate (B1203000) significantly reduces its hydrolysis half-life compared to the unsubstituted ester. oieau.fr
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol would yield Ethyl 2-fluoro-5-methyl-3-nitrobenzoate. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. The equilibrium of this reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.
A summary of expected hydrolysis and transesterification reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Expected Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 2-fluoro-5-methyl-3-nitrobenzoic acid |
| Base-Mediated Hydrolysis | H₂O, OH⁻ (e.g., NaOH), heat | Sodium 2-fluoro-5-methyl-3-nitrobenzoate |
| Transesterification | R-OH (e.g., Ethanol), H⁺ or RO⁻ catalyst | Alkyl 2-fluoro-5-methyl-3-nitrobenzoate |
Reduction of the Ester Group to Corresponding Alcohols
The methyl ester group of this compound can be reduced to the corresponding primary alcohol, (2-fluoro-5-methyl-3-nitrophenyl)methanol. This transformation requires the use of strong reducing agents, as esters are generally less reactive towards reduction than aldehydes or ketones.
Commonly employed reagents for this reduction include lithium aluminum hydride (LiAlH₄) and, in some cases, sodium borohydride (B1222165) (NaBH₄) in the presence of activating agents or under specific conditions. The reaction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent that will also reduce the nitro group to an amino group.
For a selective reduction of the ester group while preserving the nitro group, alternative methods would be necessary. This can be a significant challenge in molecules bearing both functional groups.
The table below outlines the expected outcomes of the reduction of the ester group.
| Reducing Agent | Typical Conditions | Expected Product(s) | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF) 2. H₂O or H₃O⁺ workup | (3-amino-2-fluoro-5-methylphenyl)methanol | Both ester and nitro groups are reduced. |
| Borane (BH₃) or its complexes | Anhydrous THF | (2-fluoro-5-methyl-3-nitrophenyl)methanol | Potentially more selective for the ester over the nitro group under controlled conditions. |
Simultaneously, the nitro group can be selectively reduced to an amine using various reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acetic acid (Fe/AcOH). sciencemadness.org This would yield Methyl 3-amino-2-fluoro-5-methylbenzoate. The choice of reducing agent is crucial for achieving the desired selectivity between the ester and nitro functionalities.
Derivatization of the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group attached to the benzene ring at the C5 position is a site for potential derivatization through oxidation or halogenation reactions.
Oxidation: The methyl group can be oxidized to various functional groups, including a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH), depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would typically oxidize the methyl group to a carboxylic acid, yielding 2-fluoro-3-nitro-5-carboxybenzoic acid. Milder or more controlled oxidation conditions would be required to obtain the corresponding aldehyde or alcohol. The oxidation of the methyl group in nitrotoluene derivatives is a well-established transformation. wikipedia.org
Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or UV light). This would lead to the formation of the corresponding benzylic halides, such as Methyl 2-fluoro-5-(bromomethyl)-3-nitrobenzoate. These benzylic halides are versatile intermediates for further synthetic manipulations. The reaction can proceed to introduce one, two, or three halogen atoms to the methyl group. libretexts.org
A summary of potential derivatization reactions of the methyl group is provided below.
| Reaction Type | Reagents and Conditions | Expected Product |
| Oxidation to Carboxylic Acid | KMnO₄, H₂O, heat | 2-fluoro-3-nitro-5-carboxybenzoic acid |
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat | Methyl 2-fluoro-5-(bromomethyl)-3-nitrobenzoate |
Exploration of Novel Derivatization Pathways for Chemical Building Blocks
The diverse functionalities present in this compound make it a promising scaffold for the synthesis of more complex molecules and novel chemical building blocks. Several derivatization pathways can be envisioned:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the ortho position. This allows for the displacement of the fluoride ion by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups at this position. For example, reaction with an amine (R-NH₂) could yield Methyl 2-(alkylamino)-5-methyl-3-nitrobenzoate.
Sequential Reduction and Cyclization: The nitro and ester groups can be manipulated to construct heterocyclic ring systems. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization with the ester group (or a derivative thereof), could lead to the formation of lactams.
Cross-Coupling Reactions: The aromatic ring can be further functionalized through various transition-metal-catalyzed cross-coupling reactions. For instance, if the fluorine atom were replaced by a more suitable leaving group like bromine or iodine, Suzuki, Heck, or Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds.
Derivatization of the Amino Group: Following the reduction of the nitro group to an amine, the resulting aniline derivative can undergo a wide range of reactions, including acylation, alkylation, diazotization (leading to Sandmeyer reactions), and formation of amides, sulfonamides, and ureas. These transformations open up a vast chemical space for the synthesis of new compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of the PARP inhibitor Rucaparib involves a key intermediate derived from a similar substituted nitrobenzoate. google.com
The combination of these and other synthetic strategies allows for the systematic modification of this compound, highlighting its potential as a versatile starting material for the generation of a library of complex and functionally diverse molecules.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Fluoro 5 Methyl 3 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2-fluoro-5-methyl-3-nitrobenzoate is expected to exhibit distinct signals corresponding to the aromatic and methyl protons. The two aromatic protons will appear as distinct multiplets in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the electronegative nitro and ester groups. The fluorine atom at the C2 position will introduce splitting (J-coupling) to the adjacent aromatic proton at C6, and potentially a smaller long-range coupling to the proton at C4. The methyl group attached to the aromatic ring (at C5) would likely appear as a singlet around 2.4-2.6 ppm. The methyl ester protons are also expected to be a singlet, typically found further downfield around 3.9-4.0 ppm due to the influence of the adjacent oxygen atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift (around 160-170 ppm). The aromatic carbons will resonate in the 120-150 ppm range. The carbon directly attached to the fluorine atom (C2) will show a large one-bond carbon-fluorine coupling constant, a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl carbon of the ester and the methyl carbon attached to the ring will appear at the most upfield region of the spectrum (typically 20-60 ppm).
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~165 |
| C1 | - | ~130 |
| C2-F | - | ~150 (d, ¹JCF ≈ 250 Hz) |
| C3-NO₂ | - | ~148 |
| C4 | ~7.5-7.8 (m) | ~125 |
| C5-CH₃ | - | ~140 |
| C6 | ~7.8-8.1 (m) | ~120 |
| O-CH₃ | ~3.9 (s) | ~53 |
| C5-CH₃ | ~2.5 (s) | ~21 |
Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemical Insights
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would show a correlation between the aromatic protons at C4 and C6, confirming their ortho relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons and the two methyl groups.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be influenced by the electronic environment, and it would likely appear as a multiplet due to coupling with the adjacent aromatic protons. This provides a direct confirmation of the presence and electronic environment of the fluorine substituent.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₈FNO₄), the calculated exact mass is 213.0437 Da. HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the molecular formula.
The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. Common fragmentation pathways for this type of compound could include:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Loss of the entire methoxycarbonyl group (-COOCH₃).
Loss of the nitro group (-NO₂).
Cleavage of the methyl group from the aromatic ring.
Hypothetical Mass Spectrometry Fragmentation Data
| m/z | Possible Fragment |
| 213.0437 | [M]⁺ (Molecular Ion) |
| 182 | [M - OCH₃]⁺ |
| 167 | [M - NO₂]⁺ |
| 154 | [M - COOCH₃]⁺ |
| 198 | [M - CH₃]⁺ |
Note: This table represents plausible fragmentation patterns. Actual fragmentation would need to be determined experimentally.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the key functional groups. A strong band around 1720-1740 cm⁻¹ would be indicative of the C=O stretch of the ester. The nitro group would exhibit two strong characteristic stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The C-F bond would likely show a stretching vibration in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretch of the nitro group is also typically Raman active.
Expected Vibrational Spectroscopy Data
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (ester) | 1720-1740 (strong) | Moderate |
| N-O (asymmetric stretch) | 1520-1560 (strong) | Weak |
| N-O (symmetric stretch) | 1340-1380 (strong) | Strong |
| C-O (ester) | 1200-1300 (strong) | Moderate |
| C-F | 1100-1300 (strong) | Weak |
| Aromatic C=C | 1450-1600 (multiple bands) | Strong |
| Aromatic C-H | 3000-3100 (multiple bands) | Strong |
X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis
While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide highly accurate data on bond lengths, bond angles, and torsion angles. This technique would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking, which can influence the physical properties of the compound. As of this writing, the crystal structure of this specific compound has not been reported in publicly accessible databases.
Utilization of Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring
The stringent quality control of chemical compounds such as this compound is imperative, particularly when it serves as an intermediate in the synthesis of pharmaceuticals or other high-value materials. Hyphenated analytical techniques, which couple the separation power of chromatography with the specificity of mass spectrometry, are indispensable tools for this purpose. numberanalytics.comnih.govresearchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unparalleled sensitivity and selectivity, enabling the detailed analysis of the compound's purity and the real-time monitoring of its synthesis. saspublishers.com
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. Its high chromatographic resolution allows for the separation of the main compound from structurally similar impurities, which can then be identified and quantified by the mass spectrometer. amazonaws.com
A robust GC-MS method for purity assessment can be developed based on established protocols for related nitroaromatic compounds. amazonaws.com The use of a non-polar capillary column, such as one coated with 100% dimethylpolysiloxane, provides excellent separation of aromatic isomers. Electron Impact (EI) ionization is a standard and effective technique for generating reproducible mass spectra of such compounds, allowing for library matching and structural elucidation of unknown impurities. For enhanced sensitivity and quantitative accuracy, Selective Ion Monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific mass fragments characteristic of the target analyte and its expected impurities. amazonaws.com
Illustrative GC-MS Method Parameters:
| Parameter | Value |
| Column | SPB-1 (or equivalent), 30 m x 0.25 mm ID, 1.0 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 10 min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| MS Mode | Selective Ion Monitoring (SIM) / Full Scan |
| Transfer Line Temp | 280 °C |
During the synthesis of this compound, several impurities can arise. These may include positional isomers formed during the nitration step, unreacted starting materials, or byproducts from side reactions. GC-MS is critical for detecting and identifying these impurities, ensuring the final product meets the required purity specifications.
Potential Impurities and Characteristic Mass Fragments:
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₉H₈FNO₄ | 213.16 | 213 (M+), 182 ([M-OCH₃]⁺), 167, 136 |
| Methyl 4-fluoro-2-methyl-5-nitrobenzoate (Isomer) | C₉H₈FNO₄ | 213.16 | 213 (M+), 182 ([M-OCH₃]⁺), 167, 136 |
| Methyl 2-fluoro-5-methylbenzoate (Starting Material) | C₉H₉FO₂ | 168.17 | 168 (M+), 137 ([M-OCH₃]⁺), 109 |
| Dinitro-substituted byproduct | C₉H₇FN₂O₆ | 258.16 | 258 (M+), 227 ([M-OCH₃]⁺), 181 |
Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
For trace-level impurity analysis or for compounds that may be thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. rsc.org While many nitroaromatic compounds exhibit limited ionization efficiency in common positive-ion modes, methods can be optimized to achieve high sensitivity. rsc.org The use of Electrospray Ionization (ESI) in negative mode is often effective for nitro-containing compounds, as the electron-withdrawing nitro group can stabilize a negative charge.
Reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column is a standard approach for separating the target compound from polar and non-polar impurities. s4science.at Coupling this with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and allows for quantification at very low levels, which is crucial for identifying potentially genotoxic impurities. researchgate.net
Illustrative LC-MS/MS Method Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | e.g., m/z 212.0 → m/z 166.0 ([M-H]⁻ → [M-H-NO₂]⁻) |
Reaction Monitoring
Hyphenated techniques are powerful for optimizing synthetic processes by enabling near real-time reaction monitoring. By periodically sampling a reaction mixture and quickly analyzing it via GC-MS or LC-MS, chemists can track the consumption of starting materials and the formation of the desired product and any byproducts. s4science.at This data is invaluable for determining reaction endpoints, identifying the formation of undesirable side products, and optimizing parameters such as temperature, pressure, and catalyst loading to maximize yield and purity.
For instance, in the nitration of Methyl 2-fluoro-5-methylbenzoate to form the target compound, aliquots can be withdrawn every 15-30 minutes, quenched, and injected into an LC-MS system. The resulting data can be plotted to create a reaction profile.
Conceptual Reaction Monitoring Data:
| Reaction Time (min) | Relative Abundance of Starting Material (%) | Relative Abundance of Product (%) | Relative Abundance of Dinitro Byproduct (%) |
| 0 | 100 | 0 | 0 |
| 30 | 65 | 34 | 1 |
| 60 | 30 | 68 | 2 |
| 90 | 5 | 92 | 3 |
| 120 | <1 | 95 | 4 |
This profile clearly indicates the progression of the reaction, showing that it is nearly complete by the 120-minute mark, while also revealing the slow formation of a dinitro byproduct. This information allows for precise control over the reaction to achieve the optimal balance of conversion and purity.
Theoretical and Computational Chemistry Studies of Methyl 2 Fluoro 5 Methyl 3 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a compound like Methyl 2-fluoro-5-methyl-3-nitrobenzoate, these methods would offer insights into its stability, electronic properties, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can predict bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would be the first step in understanding its structure.
Furthermore, by mapping the energy of the molecule as its geometry changes, an energy landscape can be constructed. This landscape is crucial for identifying stable isomers and the energy barriers for conversion between them. However, specific optimized geometry parameters and energy landscape data for this compound are not present in the current body of scientific literature.
Ab Initio and Semi-Empirical Methods for Conformational Analysis
Beyond the ground state geometry, understanding the different spatial orientations of a molecule, or its conformations, is vital. Ab initio and semi-empirical methods are employed for this purpose. Ab initio methods, which are based on first principles of quantum mechanics, offer high accuracy but are computationally expensive. Semi-empirical methods use experimental data to simplify calculations, making them faster for larger molecules. A conformational analysis of this compound would identify the various low-energy conformations and the rotational barriers of its substituent groups, such as the methyl ester and nitro groups. This information is critical for understanding how the molecule might interact with other molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing a view of the conformational space that the molecule explores under specific conditions (e.g., in a solvent). These simulations are also invaluable for studying intermolecular interactions, predicting how molecules of this compound would interact with each other and with solvent molecules. Such detailed simulation data for this specific compound is not currently available.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are then compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. For this compound, calculating these parameters would require a validated, optimized geometry. Without experimental or computational studies on this molecule, a comparison and validation are not possible.
Computational Studies on Reaction Mechanisms and Transition States
A key application of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, chemists can determine the most likely pathway for a chemical reaction. For this compound, computational studies could predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group. This would involve locating the transition state structures and calculating the activation energies for different potential reactions. At present, no such studies have been published.
In Silico Design and Screening of Novel Analogues for Specific Chemical Applications
In silico (computer-based) methods are instrumental in the design and screening of new molecules with desired properties. nih.gov By starting with a core structure like this compound, chemists can computationally create a library of analogues by modifying its functional groups. researchgate.net These analogues can then be rapidly screened for properties relevant to specific applications, such as pharmaceutical activity or materials science. nih.gov This approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates. While this is a powerful potential application, no in silico design studies originating from this compound have been documented.
Applications of Methyl 2 Fluoro 5 Methyl 3 Nitrobenzoate in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
The utility of Methyl 2-fluoro-5-methyl-3-nitrobenzoate in organic synthesis stems from its identity as a multifunctional building block. ambeed.comcymitquimica.com The distinct reactivity of each of its substituents allows for sequential and selective chemical transformations, providing pathways to intricate molecular frameworks that are often pursued in pharmaceutical and materials science research.
Precursor for Heterocyclic Compounds
The structure of this compound is well-suited for the synthesis of various heterocyclic compounds. The nitro group is a key functional handle; it can be readily reduced to an amino group (-NH₂) using standard catalytic hydrogenation methods or other reducing agents. This transformation yields a substituted aniline (B41778) derivative, which is a cornerstone precursor for a multitude of heterocyclic systems.
For example, the resulting amine can undergo condensation reactions with dicarbonyl compounds to form five- or six-membered rings, or it can be a key component in the construction of fused ring systems like benzimidazoles, quinolines, or quinoxalines, depending on the reaction partner. The presence of the adjacent fluorine atom can influence the electronic properties and reactivity of the amine, potentially directing the course of cyclization reactions.
Building Block for Polyaromatic Systems and Macrocycles
While specific, large-scale applications are not widely documented, the compound serves as a foundational aromatic unit for constructing larger polyaromatic and macrocyclic structures in a research context. The fluorine atom and the nitro group can be utilized in various cross-coupling reactions. For instance, the fluoro group can participate in nucleophilic aromatic substitution (SNAr) reactions. Following reduction, the nitro group can be converted into other functionalities, such as a diazonium salt, which is a versatile intermediate for introducing a range of substituents or for use in coupling reactions to link aromatic rings together. These transformations enable the systematic assembly of more elaborate molecular architectures.
Utilization in the Development of Advanced Materials
The incorporation of fluorine and nitro functional groups into organic molecules is a common strategy in the design of advanced materials. These groups can impart unique electronic, thermal, and physical properties to polymers and other functional materials.
Monomer or Intermediate for Specialty Polymers and Functional Materials
This compound can be chemically modified to serve as a monomer or an intermediate in the synthesis of specialty polymers. Through chemical transformations, such as the reduction of the nitro group to an amine and hydrolysis of the methyl ester to a carboxylic acid, the molecule can be converted into a difunctional monomer.
This resulting amino-carboxylic acid derivative could then undergo polymerization to form specialty polyamides. The presence of the fluorine and methyl groups on the polymer backbone would be expected to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents, making such materials potentially suitable for high-performance applications.
Contributions to Optoelectronic and Electronic Materials Design
Aromatic compounds containing both electron-donating and electron-withdrawing groups are of significant interest in the field of optoelectronics. While specific research detailing the direct use of this compound in this area is not prominent, its structure possesses the fundamental features often sought in such materials. The nitro group is a strong electron-withdrawing group, which, in conjunction with other groups on the aromatic ring, can create a molecular dipole and influence the electronic structure. Fluorinated organic materials are also explored for their potential in creating stable and efficient organic electronic devices. As an intermediate, this compound could be used to synthesize more complex molecules with tailored electronic properties for investigation in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Applications in the Synthesis of Agrochemical Intermediates
Substituted nitroaromatic compounds are established precursors in the synthesis of active ingredients for the agrochemical industry. The specific arrangement of substituents on this compound makes it a plausible starting material for creating more complex molecules with potential herbicidal or fungicidal properties.
The compound's functional groups allow for a variety of chemical modifications to build the core structures of agrochemically active molecules. For instance, the nitro group can be reduced to an amine, which is a common feature in many agrochemicals, while the fluoro and methyl groups can enhance biological activity and modify the compound's environmental persistence and metabolic profile. It serves as a research-scale intermediate for the synthesis and discovery of new crop protection agents, rather than being a direct precursor in large-volume manufacturing.
Catalytic Applications or as a Ligand Component in Metal-Organic Frameworks
A thorough review of publicly available scientific literature reveals no specific studies detailing the use of this compound as a catalyst or as a ligand component in the synthesis of metal-organic frameworks (MOFs).
While substituted benzoic acids and their esters are a common class of organic linkers used to construct MOFs, there is no documented evidence of this particular compound being utilized for this purpose. The potential for the carboxylate group (after hydrolysis of the methyl ester) to coordinate with metal ions exists. However, the steric hindrance from the adjacent fluorine and methyl groups, as well as the electronic effects of the nitro and fluoro substituents, would likely influence its coordination properties. Further research would be required to determine its suitability as a ligand for MOF synthesis.
Similarly, there is no information available regarding any intrinsic catalytic activity of this compound or its application in catalytic systems.
Role in Libraries for High-Throughput Chemical Research
Information regarding the specific inclusion of this compound in compound libraries for high-throughput screening (HTS) is not available in the public domain. Chemical suppliers list it as a compound for research purposes, which suggests its potential use as a building block in the synthesis of diverse molecules that could be part of such libraries.
The functional groups present on this compound offer several possibilities for chemical diversification, a key aspect in the generation of compound libraries. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of reactions such as amidation or sulfonylation. The fluorine atom and the methyl ester also provide sites for further chemical modification. This potential for derivatization makes it a candidate for combinatorial chemistry efforts aimed at producing large numbers of compounds for biological screening. However, without specific studies, its role in this area remains theoretical.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1365988-42-6 |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Detailed Research Findings
The primary documented application of this compound is as an intermediate in organic synthesis. Specifically, it has been used in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. This transformation highlights its utility as a precursor for more complex heterocyclic structures.
The synthesis of this compound itself involves the nitration of a corresponding 2-fluoro-5-methylbenzoic acid derivative, followed by esterification. The reaction conditions for these steps are crucial for achieving good yields and purity.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of Methyl 2-fluoro-5-methyl-3-nitrobenzoate
There is currently no available academic literature, research data, or patents specifically describing this compound. Its chemical properties, reactivity, and potential applications remain undocumented in the public domain.
Identification of Unexplored Synthetic Pathways and Chemical Transformations
Due to the lack of existing research on this compound, all potential synthetic pathways are, by definition, unexplored. A hypothetical synthesis would likely start from a precursor such as 2-fluoro-5-methylbenzoic acid, followed by a nitration step. However, the directing effects of the fluorine and methyl groups would need to be carefully considered to achieve the desired substitution pattern, and this specific outcome has not been reported.
Opportunities for Novel Applications in Chemical Technologies and Materials Science
As the compound is not described in the literature, any discussion of its applications would be purely speculative. Highly substituted nitrobenzoates can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals, but without experimental data, no specific applications for this compound can be identified.
Challenges and Perspectives in the Synthesis and Functionalization of Highly Substituted Aromatic Esters
The synthesis and subsequent functionalization of highly substituted aromatic esters like this compound present significant challenges for synthetic organic chemists. These challenges primarily revolve around controlling regioselectivity and managing the electronic effects of multiple substituents on the aromatic ring.
Control of Regioselectivity: The order in which substituents are introduced onto a benzene (B151609) ring is critical. ma.edumnstate.edu The directing effects of existing groups dictate the position of subsequent substitutions. In the hypothetical synthesis of this compound, the starting material and the sequence of reactions would need to be carefully planned. For instance, in the nitration of a disubstituted benzene, the combined electronic and steric influences of the existing groups can lead to a mixture of isomers, reducing the yield of the desired product and complicating purification. google.com
Electronic and Steric Hindrance: The presence of multiple substituents, particularly electron-withdrawing groups like nitro and fluoro groups, deactivates the aromatic ring towards further electrophilic substitution. ma.eduaiinmr.com This deactivation often necessitates harsh reaction conditions, such as the use of fuming nitric acid and oleum (B3057394), which can lead to side reactions and lower yields. google.com Furthermore, steric hindrance from bulky groups can prevent reagents from accessing the desired reaction site, adding another layer of complexity to the synthesis.
Functional Group Intercompatibility: The chosen synthetic route must account for the compatibility of all functional groups present on the molecule. For example, strongly acidic or basic conditions required for one step might unintentionally alter another functional group on the ring. The ester group itself can be sensitive to hydrolysis under certain conditions used for nitration or other transformations.
Perspectives and Future Directions: Overcoming these challenges requires the development of novel synthetic methodologies. Recent advancements in catalysis, such as the "ester dance reaction" which allows for the migration of an ester group on an aromatic ring under milder, palladium-catalyzed conditions, offer potential new routes to previously inaccessible isomers. patsnap.com Additionally, organocatalytic methods are emerging as powerful tools for the construction of structurally diverse and highly functionalized arenes.
Future research in this area will likely focus on:
Developing highly selective catalytic systems that can operate under mild conditions to install functional groups with precise regiochemical control.
Utilizing computational chemistry to predict reaction outcomes and guide the design of synthetic routes for complex polysubstituted aromatic compounds.
The synthesis of specific isomers of highly substituted aromatic esters remains a significant hurdle. However, the continuous development of new synthetic tools and strategies provides a promising outlook for accessing these complex molecular architectures for potential applications in various scientific fields.
Q & A
Basic: What are the key synthetic routes for Methyl 2-fluoro-5-methyl-3-nitrobenzoate, and how can reaction yields be optimized?
Answer:
The synthesis typically involves sequential functionalization of the benzene ring. A common approach is nitration of a pre-fluorinated and methylated benzoate precursor under controlled conditions. For example, nitration using a mixture of nitric and sulfuric acids at low temperatures (0–5°C) can minimize side reactions like ester hydrolysis . Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., FeCl₃) may enhance regioselectivity during nitration.
- Temperature control : Maintaining sub-10°C conditions prevents thermal decomposition of nitro intermediates.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>97% by HPLC) .
Advanced: How do steric and electronic effects of substituents influence the regioselectivity of reactions involving this compound?
Answer:
The fluorine atom (strong electron-withdrawing group) and methyl group (electron-donating) create a complex electronic environment. For example:
- Nucleophilic substitution : The fluorine at position 2 directs incoming nucleophiles to the para position (position 5), but steric hindrance from the methyl group at position 5 may shift reactivity to meta positions .
- Nitro group reduction : The nitro group at position 3 can be selectively reduced to an amine using Pd/C or Fe/HCl, but competing ester hydrolysis may occur if acidic conditions are not carefully moderated . Computational modeling (DFT) is recommended to predict substituent effects on transition states .
Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the fluorine atom causes splitting patterns in adjacent protons (e.g., H-4 and H-6) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (213.16 g/mol) and detects fragmentation patterns unique to nitro and ester groups .
- X-ray crystallography : SHELX software resolves crystal structures, particularly for verifying nitro group orientation and hydrogen bonding in derivatives .
Advanced: How can competing reaction pathways be controlled during the functionalization of this compound?
Answer:
Key challenges include:
- Ester hydrolysis : Use aprotic solvents (e.g., DMF) and avoid aqueous bases during nucleophilic substitutions .
- Nitro group interference : Protect the nitro group via temporary reduction to an amine (e.g., catalytic hydrogenation) before introducing sensitive reagents .
- Cross-reactivity : Sequential reaction protocols (e.g., Mitsunobu for ether formation followed by Suzuki coupling) minimize unwanted side reactions . Kinetic studies (e.g., time-resolved IR) help identify optimal reaction windows .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Enzyme inhibition : The nitro group acts as a pharmacophore in targeting enzymes like nitroreductases, which are relevant in antibiotic resistance studies .
- Probe synthesis : Fluorine’s NMR activity makes the compound useful as a ¹⁹F NMR tracer in protein-ligand binding assays .
- Scaffold for analogs : Derivatives with reduced nitro groups (amines) are evaluated for anticancer activity via kinase inhibition .
Advanced: What methodological approaches resolve spectral ambiguities in this compound derivatives?
Answer:
- DEPT-135 NMR : Differentiates CH₃ (methyl) and quaternary carbons in crowded aromatic regions .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by fluorine coupling .
- Isotopic labeling : ¹⁵N-labeled nitro groups aid in tracking reduction products via ¹H-¹⁵N HMBC .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage : Keep in airtight containers at RT, away from moisture and light to prevent ester hydrolysis .
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (based on analogs like Methyl 2-nitrobenzoate) .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal .
Advanced: How does the substitution pattern of this compound influence its biological activity compared to analogs?
Answer:
- Fluorine position : 2-Fluoro substitution enhances membrane permeability compared to 4-fluoro isomers, as shown in logP studies .
- Methyl vs. chloro : Methyl groups reduce cytotoxicity in cell assays (IC₅₀ > 100 μM) compared to chlorinated analogs, which show higher reactivity but lower selectivity .
- Nitro vs. amino : Nitro derivatives exhibit stronger enzyme inhibition, while amino derivatives (post-reduction) are more effective in cell-based assays .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
- Solvent pairs : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) yield high-purity crystals .
- Temperature gradient : Slow cooling from 60°C to 4°C minimizes solvent inclusion .
Advanced: What computational tools predict the reactivity of this compound in multi-step syntheses?
Answer:
- DFT calculations : Gaussian or ORCA software models transition states for nitration and substitution reactions .
- Molecular docking : AutoDock Vina evaluates binding affinities of derivatives to target enzymes (e.g., nitroreductases) .
- SAR studies : QSAR models correlate substituent electronic parameters (Hammett σ) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
